7Lambda6-thia-1-azabicyclo[3.2.2]nonane-7,7-dione
Description
7Lambda6-thia-1-azabicyclo[3.2.2]nonane-7,7-dione (CAS: 246540-57-8) is a bicyclic sulfone-containing heterocycle with the molecular formula C₇H₁₃NO₂S and a molecular weight of 175.2486 g/mol . The "lambda6" designation indicates sulfur in the +6 oxidation state, consistent with a sulfone group (R-SO₂-R). Its bicyclo[3.2.2]nonane framework comprises two fused rings: a six-membered ring (azabicyclo) and a five-membered ring (thia-dione system). This compound is structurally distinct due to its rigid bicyclic architecture and dual ketone functionalities, which may influence reactivity and biological interactions.
Properties
IUPAC Name |
7λ6-thia-1-azabicyclo[3.2.2]nonane 7,7-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c9-11(10)6-7-2-1-4-8(11)5-3-7/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUYCSFHIXQCEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCN(C1)S(=O)(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7Lambda6-thia-1-azabicyclo[3.2.2]nonane-7,7-dione typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from readily available precursors.
Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or ethanol, with temperatures maintained between 0°C to 50°C.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
7Lambda6-thia-1-azabicyclo[3.2.2]nonane-7,7-dione undergoes various chemical reactions, including:
Scientific Research Applications
7Lambda6-thia-1-azabicyclo[3.2.2]nonane-7,7-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7Lambda6-thia-1-azabicyclo[3.2.2]nonane-7,7-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, proteins, and other biomolecules, leading to the inhibition or activation of specific biochemical pathways.
Pathways Involved: It may affect pathways related to cell signaling, metabolism, and gene expression, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural and Molecular Comparison
The following table summarizes key structural and molecular differences between 7Lambda6-thia-1-azabicyclo[3.2.2]nonane-7,7-dione and related compounds:
Key Differences and Implications
Ring Systems and Substituents
- Bicyclic vs. Spiro Systems: The main compound features a bicyclo[3.2.2] backbone, offering rigidity and distinct spatial orientation.
- Functional Groups: The morpholine sulfonyl substituent in AW11002 (CAS: 1803598-98-2) introduces a polar, bulky group that may improve solubility or target binding . The amino group in 2-Amino-3-oxa-7lambda6-thia-1-azaspiro[4.4]non-1-ene-7,7-dione (CAS: 1494204-12-4) could facilitate hydrogen bonding or serve as a reactive site for further derivatization .
Biological Activity
7Lambda6-thia-1-azabicyclo[3.2.2]nonane-7,7-dione, with the CAS number 246540-57-8, is a bicyclic compound characterized by its unique molecular structure that includes both sulfur and nitrogen atoms. Its molecular formula is CHNOS, and it has a molecular weight of 175.25 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Antimicrobial Properties
Research indicates that 7Lambda6-thia-1-azabicyclo[3.2.2]nonane-7,7-dione exhibits significant antimicrobial activity. In a study evaluating various derivatives of bicyclic compounds, it was found that this compound demonstrated inhibitory effects against several strains of bacteria and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines. For instance, in vitro assays showed that treatment with 7Lambda6-thia-1-azabicyclo[3.2.2]nonane-7,7-dione resulted in reduced viability of human cancer cells compared to control groups.
Enzyme Inhibition
Another area of interest is the compound's role as an enzyme inhibitor. It has been reported to interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases where these enzymes are dysregulated. For example, studies have indicated that it may inhibit certain proteases and kinases, which are crucial in cancer progression and inflammation.
The biological activity of 7Lambda6-thia-1-azabicyclo[3.2.2]nonane-7,7-dione is believed to be mediated through its interaction with various molecular targets:
- Enzyme Interaction : The compound may bind to active sites of enzymes, altering their function.
- Cell Signaling Pathways : It potentially affects pathways related to apoptosis and cell proliferation.
These interactions can lead to downstream effects such as modulation of gene expression and metabolic processes.
Comparative Analysis with Similar Compounds
To highlight the uniqueness of 7Lambda6-thia-1-azabicyclo[3.2.2]nonane-7,7-dione, a comparison with similar compounds can be beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-thia-1-azabicyclo[3.2.2]nonane | Lacks one oxygen atom | Moderate antimicrobial activity |
| 7,7-dioxide | Similar structure but different oxidation state | Lower anticancer efficacy |
This table illustrates how the presence of both sulfur and nitrogen in the bicyclic structure contributes to the distinct biological activities observed in 7Lambda6-thia-1-azabicyclo[3.2.2]nonane-7,7-dione.
Case Studies
Several case studies have explored the biological applications of this compound:
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antibacterial effects against Gram-positive and Gram-negative bacteria.
- Findings : The compound showed significant inhibition zones compared to standard antibiotics.
-
Case Study on Cancer Cell Lines :
- Objective : To assess the cytotoxicity against various human cancer cell lines.
- Findings : IC50 values indicated potent activity at low concentrations, suggesting further development as an anticancer agent.
-
Enzyme Inhibition Study :
- Objective : To determine the inhibitory effects on specific kinases.
- Findings : The compound demonstrated competitive inhibition, indicating potential for therapeutic use in kinase-related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
